![molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7](/img/structure/B1599382.png)
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Vue d'ensemble
Description
“6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds, which have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, including “6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one”, has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Applications De Recherche Scientifique
-
- Application : The [1,2,4]triazolo[4,3-b] structure is used in the synthesis of energetic materials .
- Method : The materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results : The synthesized compounds exhibit excellent insensitivity toward external stimuli and good detonation performance . For example, compound 5 has a detonation velocity (Dv) of 9408 m/s and a pressure (P) of 37.8 GPa .
-
- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are used as novel CDK2 inhibitors .
- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . For instance, compounds 14 & 15 showed the best cytotoxic activities with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
-
- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of heat-resistant explosives .
- Method : The explosives are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results : The azo compound 10 has a remarkable measured density of 1.91 g cm^−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s^−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .
-
- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of primary explosives .
- Method : The explosives are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s^−1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .
-
- Application : The bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show ambipolar semiconductor properties .
- Method : The compounds are synthesized and their properties are studied .
- Results : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^−4 to 10^−6 cm^2 V^−1 s^−1 .
-
Thermostable Energetic Materials
- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of thermostable energetic materials .
- Method : The materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results : The azo compound 10 has a remarkable measured density of 1.91 g cm^−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s^−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .
-
Azide-Containing Primary Explosives
- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of azide-containing primary explosives .
- Method : The explosives are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s^−1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .
-
Ambipolar Semiconductor Properties
- Application : The bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show ambipolar semiconductor properties .
- Method : The compounds are synthesized and their properties are studied .
- Results : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^−4 to 10^−6 cm^2 V^−1 s^−1 .
Propriétés
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDECZCLRNVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423341 | |
| Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
CAS RN |
33050-32-7 | |
| Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


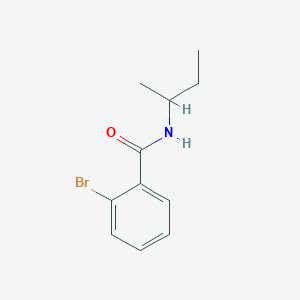
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
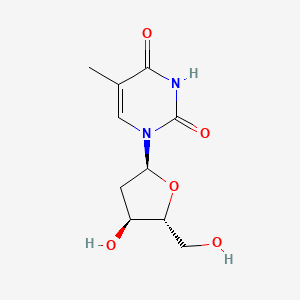
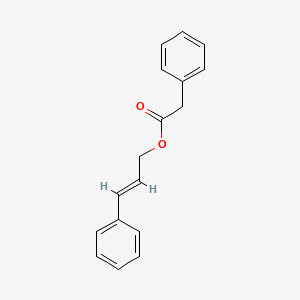
![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)
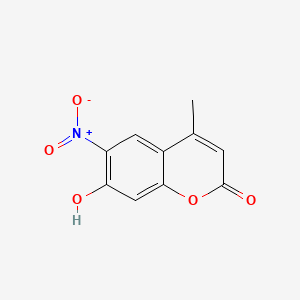
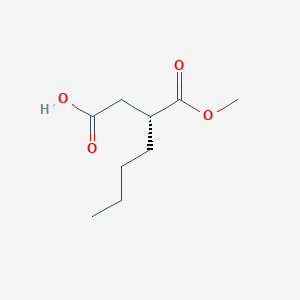
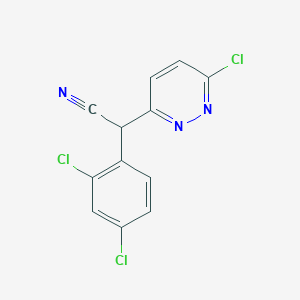
![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)
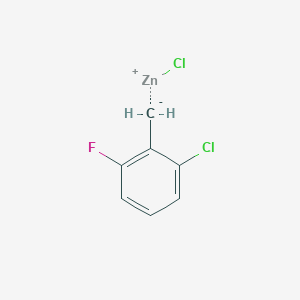
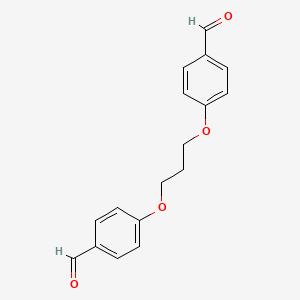
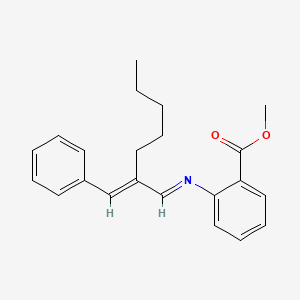
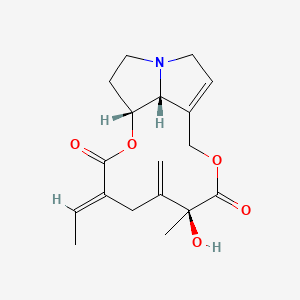
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)